Methyl3-amino-4-cyclopropoxybenzoate
Description
Methyl 3-amino-4-cyclopropoxybenzoate is a synthetic aromatic ester featuring a cyclopropoxy substituent at the 4-position and an amino group at the 3-position of the benzoate ring. Its molecular structure combines a cyclopropane ring (a strained three-membered cycloalkane) with a methyl ester group, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-amino-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-5-10(9(12)6-7)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 |
InChI Key |
NLXGEAZXWWXWBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyclopropoxybenzoate typically involves the esterification of 3-amino-4-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: Methyl 3-amino-4-cyclopropoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation over palladium on carbon or using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-cyclopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-cyclopropoxybenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 3-amino-4-cyclopropoxybenzoate with analogous compounds, focusing on structural features, physicochemical properties, and functional roles.
Key Observations :
Steric and Electronic Effects: The cyclopropoxy group in Methyl 3-amino-4-cyclopropoxybenzoate introduces significant steric hindrance and ring strain compared to the cyclopentane analog (143.18 g/mol) . This strain may enhance reactivity in certain synthetic pathways. The amino group at the 3-position distinguishes it from non-amino analogs (e.g., ethyl 4-cyclopropoxybenzoate), enabling participation in hydrogen bonding or catalytic processes.
Functional Group Positioning: Positional isomerism (e.g., methyl 4-amino-3-methoxybenzoate) alters electronic distribution and biological activity. The meta-amino group in the target compound may influence binding affinity in receptor-ligand interactions.
Safety and Handling: While the provided evidence focuses on Methyl 3-aminocyclopentanecarboxylate , its safety data (e.g., first aid measures for inhalation/skin contact) highlight standard protocols for handling amino esters. However, the cyclopropoxy group in the target compound may pose additional risks due to its instability under acidic or thermal conditions.
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